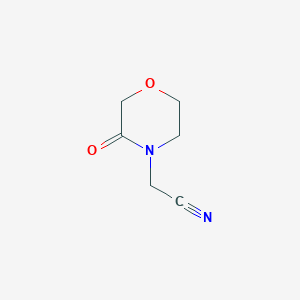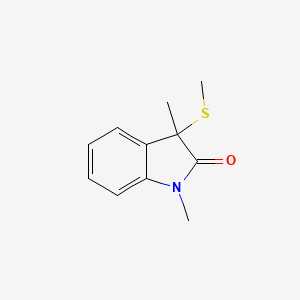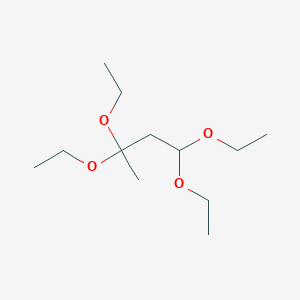
1,1,3,3-Tetraethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraethoxybutane: is an organic compound with the molecular formula C12H26O4 . It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxybutane can be synthesized through the reaction of butane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of butane-1,3-diol and ethanol into a reactor equipped with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetraethoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1,1,3,3-Tetraethoxybutane is used in several scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraethoxybutane involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile reagent. The ethoxy groups can be easily replaced or modified, enabling the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
- 1,1,3,3-Tetramethoxybutane
Comparison: 1,1,3,3-Tetraethoxybutane is unique due to its specific ethoxy groups, which provide distinct reactivity compared to similar compounds like 1,1,3,3-Tetramethoxypropane. The presence of ethoxy groups makes it more suitable for certain reactions, particularly those requiring the introduction of ethyl groups. Its stability and reactivity profile also differ, making it a preferred choice in specific synthetic applications.
Properties
CAS No. |
41616-93-7 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1,1,3,3-tetraethoxybutane |
InChI |
InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10-12(5,15-8-3)16-9-4/h11H,6-10H2,1-5H3 |
InChI Key |
WZCHUCADTFEGJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
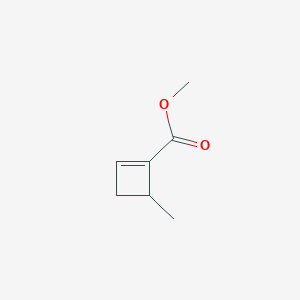


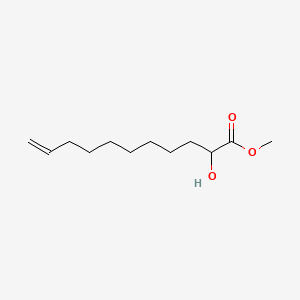


![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
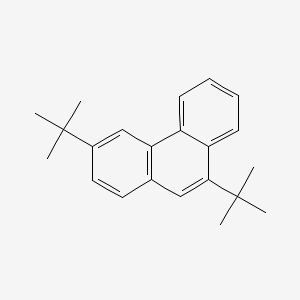
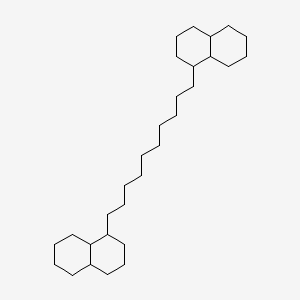
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
